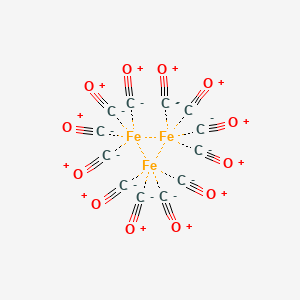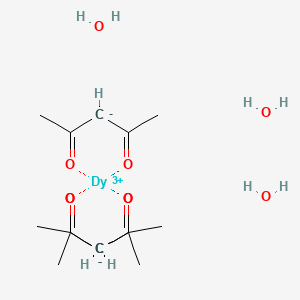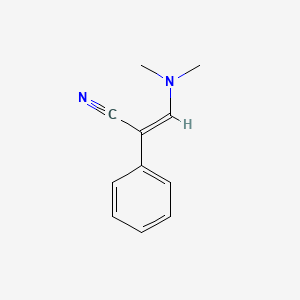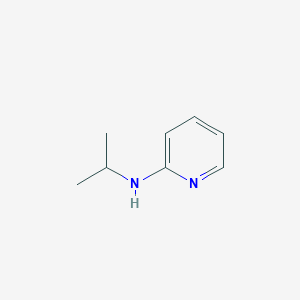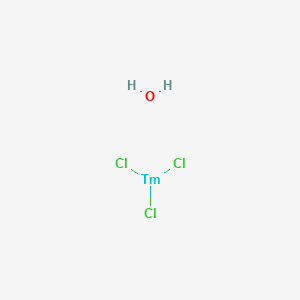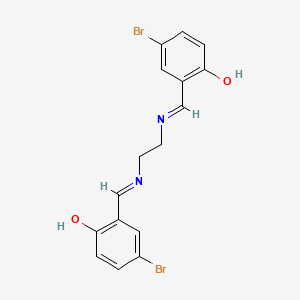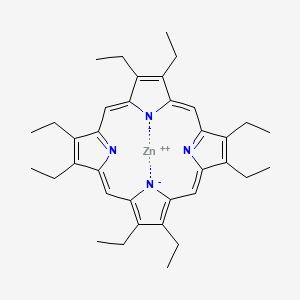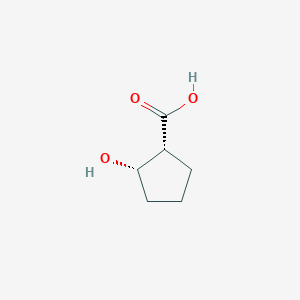
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopentane derivatives often involves chirospecific synthetic methods or stereocontrolled processes. For instance, Bergmeier et al. (1993) and Chang et al. (1994) described methods for the synthesis of cyclopentane precursors for carbocyclic nucleosides, highlighting stereocontrolled synthesis and the importance of enantiopure starting materials. These methodologies may be adaptable for synthesizing (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid by emphasizing the control of stereochemistry during the synthesis process (Bergmeier, Cobas, & Rapoport, 1993); (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Molecular Structure Analysis
Kălmăn et al. (2002) and Cetina et al. (2003) have conducted studies on the crystal structures of cyclopentane carboxylic acids, providing insights into their molecular conformation and supramolecular assembly. These studies can offer a deep understanding of the molecular structure of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, including its conformational preferences and potential for supramolecular interactions (Kălmăn, Fábián, Argay, Bernáth, & Gyarmati, 2002); (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGSWURBGPKQZ-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


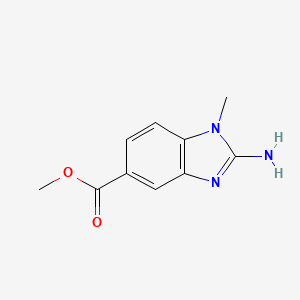
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
